![molecular formula C13H20N4O3S2 B2586652 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1903304-15-3](/img/structure/B2586652.png)
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H20N4O3S2 and its molecular weight is 344.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Potential
A study conducted by Gharu (2014) explored the synthesis of a new class of thiadiazole, which includes compounds similar to (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone. This class was created using an efficient microwave-assisted green synthetic approach. The synthesized compounds demonstrated potential in antioxidant activity and were also screened for antibacterial properties (Gharu, 2014).
Biological Activities of Novel Derivatives
Xia (2015) synthesized a series of 1,3,4-thiadiazole amide compounds containing piperazine, which showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents. Additionally, some derivatives demonstrated antiviral activity against tobacco mosaic virus (Xia, 2015).
Antimicrobial and Antiviral Properties
Patel et al. (2011) conducted research on the synthesis and antimicrobial activity of new pyridine derivatives, including compounds similar to our chemical of interest. These derivatives were found to exhibit variable and modest activity against certain bacteria and fungi, highlighting their potential in antimicrobial applications (Patel et al., 2011).
properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-10-12(21-15-14-10)13(18)17-6-4-16(5-7-17)11-2-8-22(19,20)9-3-11/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZSXBDUJJMFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone |
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